molecular formula C8H9ClN2O2S B13101061 Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate

Cat. No.: B13101061
M. Wt: 232.69 g/mol
InChI Key: JRFKANJFEGJMIC-UHFFFAOYSA-N
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Description

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is an organic compound with the molecular formula C8H9ClN2O2S. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a thioether linkage.

Properties

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

ethyl 2-(3-chloropyrazin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H9ClN2O2S/c1-2-13-6(12)5-14-8-7(9)10-3-4-11-8/h3-4H,2,5H2,1H3

InChI Key

JRFKANJFEGJMIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=CN=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate typically involves the reaction of 3-chloropyrazine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate involves its interaction with biological targets through its pyrazine and thioether moieties. The compound can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity. Additionally, its ability to undergo nucleophilic substitution allows it to form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(pyrazin-2-ylthio)acetate
  • Ethyl 2-((3-bromopyrazin-2-yl)thio)acetate
  • Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate

Uniqueness

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is unique due to the presence of the chlorine atom on the pyrazine ring, which imparts distinct reactivity and electronic properties.

Biological Activity

Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thioether linkage and a chlorinated pyrazine moiety. The presence of the chlorine atom and the ester group significantly influences its biological activity, affecting binding affinities to various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing pyrazine rings can inhibit the growth of a range of pathogenic bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Methyl 2-(3-chloropyrazin-2-yl)acetateEscherichia coli16 µg/mL
Pyrazine derivative XCandida albicans64 µg/mL

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies suggest that this compound can induce apoptosis in cancer cells by activating specific signaling pathways, such as the MAPK pathway. The inhibition of oncogenic proteins like SHP2 has been highlighted as a significant mechanism through which the compound exerts its anticancer effects.

Case Study: Inhibition of SHP2

A recent study demonstrated that this compound could effectively inhibit SHP2 activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. The study utilized various assays, including cell viability assays and flow cytometry, to confirm these effects.

Table 2: Anticancer Efficacy in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colorectal Cancer)12.5SHP2 inhibition
MCF7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)10.0MAPK pathway activation

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The chlorine atom enhances the compound's binding affinity to target proteins, facilitating effective inhibition.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell signaling pathways, particularly those associated with tumor growth and metastasis.
  • Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its chemical structure. Research indicates that variations in the substitution pattern on the pyrazine ring can significantly alter potency and selectivity against different biological targets.

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Chlorine at position 3Increased binding affinity
Methyl substitutionEnhanced antimicrobial properties
Hydroxyl groupImproved anticancer efficacy

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